molecular formula C8H6FIO2 B3075180 Methyl 3-fluoro-4-iodobenzoate CAS No. 1027513-46-7

Methyl 3-fluoro-4-iodobenzoate

Cat. No. B3075180
CAS RN: 1027513-46-7
M. Wt: 280.03
InChI Key: QLOABIRBPCIWKQ-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4-iodobenzoate” is an organic compound with the molecular formula C8H6FIO2 . It has a molecular weight of 280.04 . The compound is solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Material Science

Compounds like 2-fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrate the importance of fluoro and halogenated compounds in medicinal chemistry and material science. The development of practical synthesis methods for such compounds highlights their significance in creating pharmaceuticals and materials with specific properties (Qiu et al., 2009).

Environmental Science

The study of parabens, which are esters of para-hydroxybenzoic acid similar in structure to the query compound, in aquatic environments shows the environmental impact of chemical compounds used in consumer products. Understanding their fate, behavior, and biodegradability in water bodies is crucial for environmental protection and sustainability efforts (Haman et al., 2015).

Fluorescence and Chemosensors

Fluorinated compounds and those with specific functional groups play a critical role in the development of fluorescent chemosensors. These chemosensors can detect various analytes, showcasing the application of such compounds in analytical chemistry, environmental monitoring, and biological research (Roy, 2021).

Pharmacology and Toxicology

The comprehensive evaluation of health aspects of compounds like methyl paraben, which shares a functional group with methyl 3-fluoro-4-iodobenzoate, underscores the importance of understanding the toxicological profiles, pharmacokinetics, and potential health impacts of chemical compounds used in foods, drugs, and cosmetics (Soni et al., 2002).

Safety and Hazards

“Methyl 3-fluoro-4-iodobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-fluoro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOABIRBPCIWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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